

# Known and Potential Interactions of Izorlisib

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

The table below summarizes key interaction areas based on **Izorlisib's** pharmacology.

| Interaction Category                | Specific Examples / Mechanisms                      | Potential Effect / Risk                                                                                          | Recommendation for Researchers                                                                     |
|-------------------------------------|-----------------------------------------------------|------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| <b>Strong CYP3A4 Inducers</b> [1]   | Drugs like rifampin, carbamazepine, St. John's Wort | May decrease Izorlisib plasma concentration, reducing efficacy [2]                                               | Avoid concomitant use; consider alternative agents without CYP3A4 induction potential.             |
| <b>Strong CYP3A4 Inhibitors</b> [1] | Drugs like clarithromycin, itraconazole, ritonavir  | May increase Izorlisib plasma concentration, raising the risk of toxicities [2]                                  | Monitor for increased adverse effects; consider dose adjustment if co-administration is necessary. |
| <b>Other PI3K Inhibitors</b> [3]    | Alpelisib, Copanlisib, Idelalisib                   | Potential for additive or synergistic class-specific toxicities (e.g., hyperglycemia, severe skin reactions) [3] | Generally avoided in research protocols due to overlapping toxicity profiles.                      |
| <b>Substrates of CYP Enzymes</b>    | Sensitive CYP3A4 substrates                         | Izorlisib may inhibit CYP enzymes, increasing concentrations of other drugs [1]                                  | Use with caution and monitor for effects of narrow-therapeutic-index co-administered drugs.        |

| Interaction Category          | Specific Examples / Mechanisms            | Potential Effect / Risk                                                                          | Recommendation for Researchers                                            |
|-------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Drugs Affecting Blood Glucose | Corticosteroids, atypical antipsychotics  | Additive risk of <b>hyperglycemia</b> , a known class effect of PI3K $\alpha$ inhibitors [3] [1] | Closely monitor blood glucose levels, especially at treatment initiation. |
| Hepatotoxic Agents            | Other drugs with hepatotoxicity potential | Additive risk of liver injury [2] [1]                                                            | Monitor liver function tests (e.g., AST, ALT, bilirubin) regularly.       |

## Mechanisms and Management of Key Interactions

- **Hyperglycemia:** PI3K signaling is crucial for insulin signaling. Inhibiting PI3K $\alpha$ , particularly, can disrupt glucose homeostasis, leading to **severe hyperglycemia**. In studies with the PI3K $\alpha$  inhibitor Alpelisib, this is a frequent and serious adverse event [3]. Patients with pre-existing diabetes or obesity are at higher risk [3].
- **Hepatotoxicity:** Drug-induced liver injury is a known risk with PI3K inhibitors. Some PI3K $\delta/\gamma$  inhibitors have been associated with hepatotoxicity, leading to serious adverse events and limiting their clinical use [3].
- **Skin Toxicity:** Severe skin reactions, including maculopapular rash and severe cutaneous adverse reactions (SCARs), have been reported with PI3K inhibitors like Alpelisib [3].

## Experimental Protocol for Monitoring Interactions in Preclinical Research

This protocol provides a framework for assessing and managing potential **Izorlisib** interactions in a research setting.

**1. Objective:** To evaluate the in vivo pharmacokinetic (PK) and toxicological interactions between **Izorlisib** and a co-administered drug (Drug X) in a murine model.

### 2. Materials:

- **Izorlisib** (HY-15466, MedChemExpress) [4]

- Drug X (the compound to test for interaction)
- Vehicle (e.g., 10% DMSO + 90% Corn Oil) [4]
- Animal model (e.g., immunocompromised mice with tumor xenografts)

### 3. Dosing Formulation:

- Prepare **Izorlisib** and Drug X fresh daily.
- Suspend or dissolve in vehicle for oral gavage. For **Izorlisib**, a typical research dose is 12.5-25 mg/kg, administered orally once daily [4].

### 4. Experimental Groups & Dosing Schedule:

- **Group 1 (Control):** Vehicle only.
- **Group 2: Izorlisib** alone.
- **Group 3:** Drug X alone.
- **Group 4: Izorlisib** + Drug X.
- Treatment duration should be based on the study objectives (e.g., 7-28 days).

### 5. Blood Sample Collection for PK Analysis:

- Collect blood samples (e.g., via submandibular vein) at pre-dose and multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) on Day 1 and the last day of the study.
- Centrifuge samples to obtain plasma and store at -80°C until analysis.

### 6. Toxicological Assessment:

- **Body Weight & Clinical Signs:** Monitor and record daily.
- **Blood Glucose Monitoring:** Measure blood glucose levels regularly using a glucometer. Be prepared to intervene if severe hyperglycemia occurs [3].
- **Terminal Blood Collection:** Collect blood at study termination for clinical pathology (e.g., plasma chemistry panels for liver and kidney function).
- **Histopathology:** Harvest and preserve key organs (liver, kidneys, skin, etc.) in formalin for histological examination.

### 7. Data Analysis:

- **PK Parameters:** Use non-compartmental analysis to determine AUC, C<sub>max</sub>, T<sub>max</sub>, and t<sub>1/2</sub> for **Izorlisib** and Drug X in the presence and absence of the other.
- **Statistical Analysis:** Compare toxicological markers (body weight, blood glucose, clinical pathology) between the combination group and the mono-therapy groups to identify additive effects.

## PI3K Inhibitor Resistance and Interaction Pathways

The following diagram illustrates key signaling pathways and resistance mechanisms relevant to **Izorlisib**, which can inform interaction studies.

### PI3K Pathway & Resistance



[Click to download full resolution via product page](#)

The diagram above shows that resistance mechanisms like **PTEN loss** or **PIK3CA mutations** can hyperactivate the pathway, potentially altering a tumor's sensitivity to **Izoralisib**. Furthermore, drug-induced **feedback upregulation** of Receptor Tyrosine Kinases (RTKs) is a common resistance mechanism that can also be influenced by other concomitant therapies [3].

## Key Considerations for Researchers

- **Monitor Biomarkers:** In preclinical models, monitor established pharmacodynamic (PD) biomarkers of PI3K pathway inhibition, such as phosphorylation of AKT, S6, and 4E-BP1 in tumor tissue, to confirm target engagement and assess interaction effects [5] [4].
- **Consult Official Sources:** For the most current information, refer to the latest non-proprietary data and consult the **U.S. Food and Drug Administration (FDA)** and clinical trial databases (e.g., ClinicalTrials.gov).

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Alpelisib Interactions Checker [drugs.com]
2. Checker - Find Unsafe Combinations Drug Interaction [drugs.com]
3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse ... [pmc.ncbi.nlm.nih.gov]
4. Izoralisib (CH5132799) | PI3K Inhibitor [medchemexpress.com]
5. Pharmacodynamic Biomarker Development for PI3K ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Known and Potential Interactions of Izoralisib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izoralisib-drug-interactions>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)